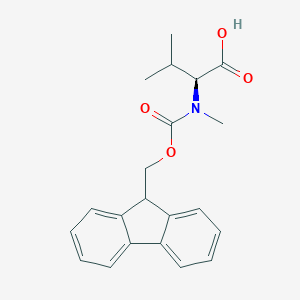

Fmoc-N-Me-Val-OH

Overview

Description

Fmoc-N-Me-Val-OH (CAS: 84000-11-3) is an N-methylated, Fmoc-protected valine derivative widely used in solid-phase peptide synthesis (SPPS). Its chemical name is (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid. This compound serves as a critical building block for introducing N-methylated valine residues into peptide backbones, enhancing protease resistance and conformational stability . Key properties include:

Preparation Methods

Synthetic Routes for Fmoc-N-Me-Val-OH

Solution-Phase Fmoc Protection of N-Methylvaline

The primary method for synthesizing this compound involves the reaction of N-methylvaline with Fmoc chloride (Fmoc-Cl) in a basic aqueous-organic solvent system. This approach follows standard protocols for introducing Fmoc groups to amino acids .

Reaction Conditions:

-

Substrate: N-Methyl-L-valine (or D-enantiomer for stereospecific applications) .

-

Protecting Agent: Fmoc-Cl, typically used in 1.1–1.5 molar equivalents.

-

Base: Sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproduct .

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF), chosen for optimal solubility of both reactants .

-

Temperature: Room temperature (20–25°C), with reaction times ranging from 2–6 hours .

The reaction proceeds via nucleophilic acyl substitution, where the amino group of N-methylvaline attacks the carbonyl carbon of Fmoc-Cl. The methyl group on the nitrogen sterically hinders undesired side reactions, ensuring high regioselectivity .

Purification and Isolation Techniques

Crystallization and Filtration

Post-synthesis, this compound is typically purified via recrystallization. Source reports a melting point of 187–190°C , consistent with high purity. Common solvents for recrystallization include:

-

Ethyl acetate/hexane mixtures for gradual crystal growth.

Chromatographic Methods

Column chromatography on silica gel is employed for small-scale purification, using gradients of ethyl acetate and hexane . High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity, as required for pharmaceutical applications .

Analytical Characterization

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry:

Chiral Purity Assessment

Enantiomeric purity is verified via optical rotation measurements. For the L-enantiomer, specific rotation is reported as [α]D²⁰ = -68 ± 2° (c = 1 in DMF) , while the D-form shows [α]D²⁰ = +66–70° .

Industrial and Academic Applications

Peptide Therapeutics

The compound’s methyl group enhances proteolytic resistance, making it valuable in drugs targeting malaria invasion proteins and neurodegenerative diseases .

Bioconjugation

This compound facilitates site-specific modifications in antibody-drug conjugates (ADCs), leveraging its orthogonal protection strategy .

Challenges and Optimization Strategies

Side Reactions

-

Diketopiperazine Formation: Minimized by using sterically hindered bases like DIPEA .

-

Racemization: Controlled via low-temperature reactions (0–4°C) during Fmoc introduction .

Yield Improvement

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Me-Val-OH undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling: DIC and HOBt are frequently used as coupling reagents.

Major Products Formed

The major products formed from these reactions include peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .

Scientific Research Applications

Peptide Synthesis

Fmoc-N-Methyl-D-Valine in Solid-Phase Peptide Synthesis (SPPS)

One of the primary applications of Fmoc-N-methyl-D-valine is in solid-phase peptide synthesis. It serves as a critical building block that allows for the assembly of complex peptide sequences with high purity. The Fmoc group facilitates the selective protection and deprotection of amino acids during synthesis, enabling efficient coupling reactions.

- Key Benefits :

- High purity and yield in peptide synthesis.

- Compatibility with various coupling reagents such as HATU and DIPEA.

Case Study: Synthesis of Hoshinoamide A

In a study published in the Beilstein Journal, Fmoc-N-methyl-D-valine was utilized in the total synthesis of hoshinoamide A through SPPS. Despite initial low yields with hindered peptides, optimization led to successful coupling with other amino acids, demonstrating its utility in complex peptide synthesis .

Drug Development

Role in Peptide-Based Drug Design

Fmoc-N-methyl-D-valine plays a crucial role in developing peptide-based therapeutics. Peptides synthesized with this compound can exhibit improved biological activity and specificity compared to traditional small molecules.

- Advantages :

- Enhanced effectiveness and reduced side effects.

- Potential for targeting specific biological pathways.

Example: Anti-Parasitic Activity

Research has shown that N-methylated lipopeptides incorporating Fmoc-N-methyl-D-valine exhibit promising anti-parasitic activity against trypanosomatid parasites. This highlights its potential in drug development for infectious diseases .

Bioconjugation

Enhancing Functionality for Targeted Delivery

Fmoc-N-methyl-D-valine is employed in bioconjugation techniques, where it aids in attaching biomolecules to peptides. This capability is vital for creating targeted drug delivery systems that enhance therapeutic efficacy.

- Applications :

- Development of antibody-drug conjugates.

- Creation of multifunctional peptides for imaging and therapy.

Protein Engineering

Modification of Protein Structures

In protein engineering, Fmoc-N-methyl-D-valine is utilized to modify protein structures, improving their stability and activity. This modification is essential for therapeutic proteins that require enhanced performance under physiological conditions.

- Applications :

- Stabilization of enzyme structures.

- Enhancement of binding affinity in receptor-ligand interactions.

Research in Neuroscience

Understanding Neuropeptides

The compound is also significant in neuroscience research, particularly concerning neuropeptides. Studies utilizing Fmoc-N-methyl-D-valine contribute to understanding neurological functions and developing treatments for neurodegenerative diseases.

- Potential Applications :

- Exploration of neuropeptide interactions.

- Development of neuroprotective agents.

Mechanism of Action

The mechanism of action of Fmoc-N-Me-Val-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of N-methyl-L-valine during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Molecular and Structural Properties

The following table compares Fmoc-N-Me-Val-OH with structurally related N-methylated and non-methylated amino acid derivatives:

Key Observations :

- N-Methylation reduces solubility compared to non-methylated analogs (e.g., Fmoc-Val-OH vs. This compound) due to increased hydrophobicity .

- Side Chain Variations influence molecular weight and steric bulk. For example, Fmoc-α-Me-L-Phe-OH has a larger aromatic side chain, leading to higher molecular weight (401.45 vs. 353.41 g/mol) .

- Stereochemistry : The D-isomer (Fmoc-N-Me-D-Val-OH) is used for mirror-image peptide design but shares identical molecular weight with the L-form .

Functional and Application-Based Differences

Protease Resistance

N-methylation significantly reduces protease susceptibility. For example:

- Peptides containing this compound show enhanced stability compared to non-methylated analogs (e.g., Fmoc-Val-OH) in serum-rich environments .

- Tandem Substitution: Combining N-methylation with other backbone modifications (e.g., D-amino acids) further improves resistance .

Conformational Effects

Biological Activity

Fmoc-N-Me-Val-OH, or N-Fmoc-N-methyl-L-valine, is a modified amino acid that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and its applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₃H₁₇NO₂

- Molecular Weight : 223.28 g/mol

- Purity : ≥98.0% (sum of enantiomers, HPLC) .

- Solubility : ≥2.5 mg/mL (7.07 mM) in suitable solvents like DMF .

This compound is primarily utilized as a building block in peptide synthesis. The incorporation of N-methylation into peptides can significantly influence their biological activity by enhancing stability against enzymatic degradation and modulating receptor interactions. The N-methyl group alters the conformation and hydrophobicity of the peptide, which can impact its binding affinity to biological targets.

Antiparasitic Activity

Research has indicated that N-methylated lipopeptides exhibit promising activity against various strains of trypanosomatid parasites, including Leishmania donovani. A study demonstrated that peptides containing N-methylated residues showed enhanced potency against resistant strains compared to their unmethylated counterparts. Specifically, derivatives with a single methyl group on the amide nitrogen exhibited greater activity and lower cytotoxicity towards mammalian cells .

| Peptide Structure | IC50 (μM) | Selectivity Index (CC50/EC50) |

|---|---|---|

| This compound | 12 | 17.4 |

| Almiramide A | 2 | 21.8 |

| Permethylated Peptide | 13 | 50.2 |

This table summarizes the relative activities of different peptide structures, highlighting the significance of N-methylation in enhancing selectivity and potency against L. donovani.

Cytotoxicity Studies

In vitro studies have shown that while some N-methylated peptides display potent antiparasitic activity, they also exhibit varying degrees of cytotoxicity against mammalian cell lines such as Vero cells. The selectivity index is crucial for evaluating the therapeutic potential of these compounds, as it indicates the balance between efficacy against pathogens and safety for host cells .

Case Studies

-

Structure-Activity Relationship Study

A comprehensive study analyzed the effects of various modifications on the biological activity of almiramide peptides, including the substitution of valine with N-methylated analogs like this compound. The findings suggested that specific modifications could enhance anti-parasitic efficacy while reducing toxicity . -

Peptide Hybridization

Sugar-peptide hybrids incorporating this compound were synthesized to explore their activity against intra-macrophage amastigotes of L. donovani. These hybrids demonstrated comparable activity to miltefosine, a known anti-leishmanial drug, suggesting that modifications with sugar moieties could further enhance therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the standard protocols for incorporating Fmoc-N-Me-Val-OH into solid-phase peptide synthesis (SPPS), and how is coupling efficiency validated?

- Methodological Answer : this compound is coupled to resin-bound amino acids using activating reagents like HOBt and DIC (3 equivalents) . The reaction progress is monitored via the ninhydrin test, which detects free amines; a negative result indicates complete coupling. For quantitative validation, HPLC or mass spectrometry can assess the absence of unreacted starting material .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. Purity (>99%) is typically verified via reverse-phase HPLC with UV detection at 254 nm, leveraging the Fmoc group’s absorbance .

Q. How does the N-methylation of valine in this compound influence its solubility in organic solvents during SPPS?

- Methodological Answer : The N-methyl group reduces hydrogen bonding, enhancing solubility in DMF and dichloromethane. However, excessive hydrophobicity may require optimization of solvent mixtures (e.g., adding NMP) to prevent premature precipitation during chain elongation .

Advanced Research Questions

Q. What strategies mitigate steric hindrance and epimerization risks during the coupling of this compound in sterically demanding peptide sequences?

- Methodological Answer : Prolonged coupling times (2–4 hours) and elevated temperatures (40–50°C) improve reaction efficiency. Using coupling agents like HATU or OxymaPure minimizes racemization compared to HOBt/DIC . Kinetic studies via F NMR (if fluorinated analogs are used) can track epimerization in real time .

Q. How does this compound impact the conformational stability of peptide chains in acidic or basic environments?

- Methodological Answer : N-methylation restricts backbone flexibility, stabilizing β-turn or helical motifs. Circular dichroism (CD) and molecular dynamics simulations quantify conformational changes under varying pH. For example, acidic conditions may protonate the amide, altering hydrogen-bonding networks .

Q. What are the common side reactions when using this compound in automated peptide synthesis, and how are they resolved?

- Methodological Answer : Incomplete Fmoc deprotection (due to steric hindrance) can occur, detected via UV monitoring at 301 nm. Reductive cleavage with piperidine/DMF (20% v/v, 2 × 10 min) ensures complete removal. Side products like diketopiperazine are minimized by using pre-activated amino acids and low-deprotection-frequency protocols .

Q. How can researchers design structure-activity relationship (SAR) studies using this compound derivatives to optimize peptide-based inhibitors?

- Methodological Answer : Systematic substitution of the N-methyl group with bulkier alkyl chains (e.g., isopropyl) or polar moieties (e.g., hydroxyl) can probe steric and electronic effects. Biological assays (e.g., IC measurements against target enzymes) combined with X-ray crystallography reveal binding interactions .

Q. Data Contradictions and Resolution

Q. Conflicting reports exist about the compatibility of this compound with acid-sensitive protecting groups. How can researchers address this?

- Methodological Answer : While traditional TFA cleavage can damage acid-labile groups, alternative methods like photolabile (e.g., NVOC) or enzymatic deprotection are viable. For example, Gioia et al. (2017) demonstrated ionic liquid-mediated Fmoc removal without affecting acid-sensitive protections . Validate via LC-MS post-cleavage to confirm integrity.

Q. Some studies report reduced coupling yields for this compound in long peptide sequences. What predictive models or tools can forecast these challenges?

- Methodological Answer : Machine learning tools (e.g., PeptideBuilder) predict steric clashes and solubility issues. Empirical data from small-scale trial syntheses (1–5 mg) using microwave-assisted SPPS can identify problematic residues early .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework (Population, Intervention, Comparison, Outcome, Time) structure studies on this compound-modified peptides?

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXXXPZNQXXRIG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359654 | |

| Record name | Fmoc-N-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84000-11-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-N-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.